molecular formula C9H5Cl2NO B6255544 2-chloro-5-(4-chlorophenyl)-1,3-oxazole CAS No. 1240282-86-3

2-chloro-5-(4-chlorophenyl)-1,3-oxazole

Cat. No.: B6255544
CAS No.: 1240282-86-3
M. Wt: 214
InChI Key:
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Description

2-chloro-5-(4-chlorophenyl)-1,3-oxazole is a heterocyclic compound that contains both chlorine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-chloroacetophenone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-chloro-5-(4-chlorophenyl)-1,3-oxazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3-oxazole: Lacks the chlorine atom at the 2-position.

    2-chloro-1,3-oxazole: Lacks the 4-chlorophenyl group.

    5-phenyl-1,3-oxazole: Lacks both chlorine atoms.

Uniqueness

2-chloro-5-(4-chlorophenyl)-1,3-oxazole is unique due to the presence of both chlorine atoms and the oxazole ring, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1240282-86-3

Molecular Formula

C9H5Cl2NO

Molecular Weight

214

Purity

95

Origin of Product

United States

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